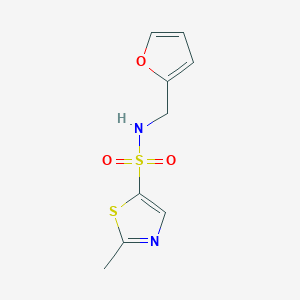

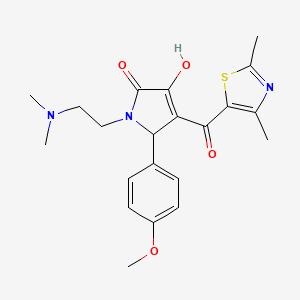

N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-furoic acid , furfurylamine , and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO- or EDC are employed. The optimized reaction conditions yield the desired product with good or very good yields .

Aplicaciones Científicas De Investigación

Antiglaucoma Agents

A study by Chegaev et al. (2014) on furazan and furoxan sulfonamides, which are structurally similar to N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide, revealed their potential as strong α-carbonic anhydrase inhibitors. These compounds showed significant inhibition of human carbonic anhydrase isoforms, which are pivotal in the management of glaucoma. The research suggested that some of these sulfonamides could lower intraocular pressure more effectively than dorzolamide, a standard antiglaucoma medication, in animal models of glaucoma Chegaev et al., 2014.

Synthesis and Chemical Transformations

Padwa and Ginn (2005) explored the synthesis of (+/-)-stenine through a complex cascade involving intramolecular Diels-Alder reactions (IMDAF) starting from compounds including cyclic 2-(methylthio)-5-amidofurans. These procedures highlight the synthetic versatility and potential of furan and thiazole derivatives in complex organic syntheses Padwa & Ginn, 2005.

Corrosion Inhibition

Research by Sappani and Karthikeyan (2014) on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid (FSM) demonstrated its efficacy as a corrosion inhibitor for mild steel in sulfuric acid medium. This study illustrates the chemical's potential in protecting industrial materials from corrosion, which is a critical aspect of material science and engineering Sappani & Karthikeyan, 2014.

Antimicrobial Activity

Trotsko et al. (2014) synthesized 1-{3-[(Furan-2-Ylmethyl)Sulfanyl] Propanoyl}-4-Substituted Thiosemicarbazides and evaluated their antimicrobial properties. This research indicates the potential of furan-2-ylmethyl derivatives in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance Trotsko et al., 2014.

Hybrid Compounds and Biological Activity

Ghomashi et al. (2022) reviewed the advances in sulfonamide-based hybrid compounds, including those linked to furan and thiazole derivatives. These hybrids exhibit a wide range of biological activities, underscoring the role of sulfonamide derivatives in drug discovery and development Ghomashi et al., 2022.

Mecanismo De Acción

Mode of Action

Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a complex manner .

Biochemical Pathways

Given the broad range of biological activities exhibited by furan derivatives, it is likely that this compound affects multiple pathways .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Análisis Bioquímico

Biochemical Properties

N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide has been found to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZXKDOMBSZMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)